molecular formula C24H20F2N2O B14369290 N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide CAS No. 90276-68-9

N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide

Cat. No.: B14369290
CAS No.: 90276-68-9
M. Wt: 390.4 g/mol
InChI Key: NKOVDCBFFGHVAW-UHFFFAOYSA-N
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Description

N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is a synthetic organic compound characterized by the presence of fluorinated phenyl groups and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide typically involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(4-fluorophenyl)butylamine
  • 4-Cyanobenzoyl chloride
  • Fluspirilene
  • Lidoflazine

Uniqueness

N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is unique due to its specific combination of fluorinated phenyl groups and a cyanobenzamide moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific binding affinities, which differentiate it from other similar compounds .

Properties

CAS No.

90276-68-9

Molecular Formula

C24H20F2N2O

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4,4-bis(4-fluorophenyl)butyl]-4-cyanobenzamide

InChI

InChI=1S/C24H20F2N2O/c25-21-11-7-18(8-12-21)23(19-9-13-22(26)14-10-19)2-1-15-28-24(29)20-5-3-17(16-27)4-6-20/h3-14,23H,1-2,15H2,(H,28,29)

InChI Key

NKOVDCBFFGHVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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